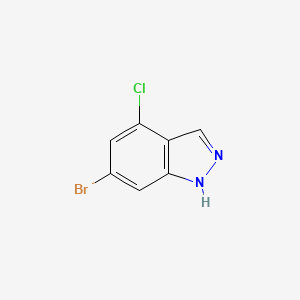

6-Bromo-4-chloro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYPLQILACEGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646163 | |

| Record name | 6-Bromo-4-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-99-0 | |

| Record name | 6-Bromo-4-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-4-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloro-1H-indazole is a halogenated derivative of indazole, a bicyclic heterocyclic aromatic organic compound. The indazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, intended to serve as a valuable resource for researchers and professionals in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while computed data is available for the 6-bromo-4-chloro isomer, some experimental data found in literature pertains to the isomeric 4-bromo-6-chloro-1H-indazole.[2]

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClN₂ | [3] |

| Molecular Weight | 231.48 g/mol | [3] |

| CAS Number | 885518-99-0 | [3] |

| Appearance | Off-white to yellow solid (predicted for related isomers) | [2] |

| Melting Point | 219-221°C (for 4-Bromo-6-chloro-1H-indazole) | [2] |

| Boiling Point | 364.1±22.0 °C (Predicted for 4-Bromo-6-chloro-1H-indazole) | [2] |

| Solubility | Generally soluble in organic solvents such as DMSO and DMF. | |

| LogP (Computed) | 2.9 | [3] |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | [3] |

Synthesis

General Synthetic Workflow for a Bromo-Chloro-Indazole

Caption: General synthetic pathway for a bromo-chloro-indazole.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available in the public domain. However, general procedures for the synthesis and analysis of related indazole derivatives can be adapted.

General Protocol for Indazole Synthesis via Sandmeyer-type Reaction

This protocol is a general representation and would require optimization for the specific synthesis of this compound.[6]

-

Diazotization: The starting substituted aniline is dissolved in an appropriate acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

-

Reduction: The resulting diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride, to form the corresponding hydrazine.

-

Cyclization: The hydrazine intermediate is heated, often in the presence of a suitable solvent, to induce intramolecular cyclization to form the indazole ring.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

Spectroscopic and Spectrometric Analysis

The structural elucidation of this compound would be confirmed using a combination of spectroscopic techniques. Predicted data for the closely related 6-bromo-1H-indazole and experimental data for other substituted indazoles provide an indication of the expected spectral characteristics.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the indazole ring system. The chemical shifts and coupling constants will be influenced by the positions of the bromine and chlorine substituents.

-

¹³C NMR: The carbon-13 NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands for the N-H stretch of the indazole ring, aromatic C-H stretching, and C=C and C=N stretching vibrations within the aromatic system.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of this compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

General Analytical Workflow

Caption: Analytical workflow for structural characterization.

Biological Activity and Applications in Drug Development

Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The specific biological profile of this compound has not been extensively reported. However, its structural similarity to other biologically active indazoles suggests its potential as a scaffold for the development of novel therapeutic agents. The bromine and chlorine substituents provide sites for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.[2] The indazole core can act as a bioisostere for other aromatic systems like indole, which is a common motif in drug molecules.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Based on data for the isomeric 4-bromo-6-chloro-1H-indazole, the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. While specific experimental data for this particular isomer is limited in the public domain, this guide provides a comprehensive overview of its known and predicted chemical properties, general synthetic approaches, and analytical considerations based on closely related compounds. Further research is warranted to fully elucidate the experimental properties and biological activity of this compound to unlock its full potential in the development of new therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

- 3. This compound | C7H4BrClN2 | CID 24728098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Bromo-4-chloro-1H-indazole

CAS Number: 885518-99-0

This technical guide provides a comprehensive overview of 6-Bromo-4-chloro-1H-indazole, a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. It serves as a crucial building block in medicinal chemistry, leveraging the versatile reactivity of the indazole core and its halogen substituents. This document details its physicochemical properties, spectroscopic data, synthesis protocols, reactivity, and applications in the synthesis of pharmacologically active molecules.

Physicochemical and Computational Properties

This compound is a solid organic compound at room temperature. Its key properties are summarized in the table below. Proper handling and storage, typically at room temperature, are recommended to maintain its stability.[1]

| Property | Value | Source |

| CAS Number | 885518-99-0 | [1][2][3][4] |

| Molecular Formula | C₇H₄BrClN₂ | [1][2][3] |

| Molecular Weight | 231.48 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1=C(C=C2C(=C1)C=NN2)Br | [1] |

| InChI Key | MOYPLQILACEGCD-UHFFFAOYSA-N | [3] |

| Physical Form | Solid | [5] |

| Purity | ≥96% | [1] |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | [1][3] |

| LogP (Computed) | 2.9 | [1][3] |

| Hydrogen Bond Donors | 1 | [1][3] |

| Hydrogen Bond Acceptors | 1 | [1][3] |

| Rotatable Bonds | 0 | [1][3] |

Spectroscopic and Spectrometric Analysis

The structural elucidation of this compound relies on standard analytical techniques. While specific experimental spectra for this exact compound are not widely published, the expected data can be inferred from analyses of closely related analogues like 6-bromo-1H-indazole and other substituted indazoles.[6][7]

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the bicyclic ring system. The N-H proton will likely appear as a broad singlet at a higher chemical shift. |

| ¹³C NMR | The carbon NMR spectrum should display seven signals corresponding to the seven carbon atoms in the molecule. The positions of the signals will be influenced by the attached halogen and nitrogen atoms. |

| IR Spectroscopy | The infrared spectrum is expected to show a characteristic N-H stretching band around 3100-3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. C-Cl and C-Br stretching vibrations would appear in the fingerprint region below 800 cm⁻¹. |

| Mass Spectrometry (MS) | Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), would confirm the molecular weight. The mass spectrum will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms. |

A general workflow for acquiring spectroscopic data is outlined below. This protocol is adapted from standard procedures for similar heterocyclic compounds.[6]

-

Sample Preparation :

-

NMR : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

IR (ATR) : Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer.

-

MS (ESI) : Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a solvent such as methanol or acetonitrile.

-

-

Data Acquisition :

-

NMR : Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz).

-

IR : Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

MS : Infuse the sample solution into the mass spectrometer to obtain the mass-to-charge ratio and isotopic distribution.

-

-

Data Analysis :

-

Correlate the observed chemical shifts, coupling constants, absorption bands, and m/z values with the known structure of this compound to confirm its identity and purity.

-

Workflow for Spectroscopic Analysis.

Synthesis and Reactivity

This compound is a synthetic building block not commonly found in nature.[8][9] Its synthesis generally involves the construction of the indazole ring from appropriately substituted aniline or benzonitrile precursors. A plausible synthetic route involves the diazotization of a substituted aniline followed by intramolecular cyclization.

The presence of two distinct halogen atoms (bromine and chlorine) at positions 6 and 4, respectively, makes this molecule a highly versatile intermediate for further functionalization.[5] These halogens can be selectively targeted in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular libraries for drug discovery.[5]

A logical synthesis can be extrapolated from methods used for similar halogenated indazoles.[5][10] One potential pathway starts from 2-amino-5-bromo-3-chlorotoluene.

-

Diazotization : The amino group of the starting aniline is converted to a diazonium salt using sodium nitrite in an acidic medium.

-

Cyclization : The intermediate diazonium salt undergoes spontaneous or induced intramolecular cyclization to form the indazole ring system.

Plausible Synthetic Pathway.

Applications in Medicinal Chemistry and Drug Discovery

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[8][11][12] this compound serves as a key intermediate in the synthesis of these complex, biologically active molecules.[2][13]

Derivatives of halogenated indazoles have been investigated as potent inhibitors of various enzymes, such as protein kinases, which are crucial targets in oncology.[8] For instance, the indazole core is central to several approved tyrosine kinase inhibitors like Pazopanib and Axitinib.[9] The specific substitution pattern of 6-bromo and 4-chloro allows for precise, site-selective modifications to explore structure-activity relationships (SAR) and optimize compounds for desired pharmacological profiles.

A notable example highlighting the importance of related structures is the synthesis of Lenacapavir, a potent HIV capsid inhibitor, which utilizes a bromo-chloro-indazol-amine intermediate.[14] This underscores the value of this class of compounds in developing novel therapeutics for challenging diseases.

Role as an Intermediate in Drug Discovery.

Experimental Protocol: Synthesis of a 6-Bromo-Indazole-4-Amine Derivative

Objective : To synthesize 6-bromo-1H-indazol-4-amine from 6-bromo-1H-indazole.

Step 1: Nitration of 6-Bromo-1H-indazole

-

Dissolution : In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL). Stir until the solid is completely dissolved.

-

Cooling : Cool the mixture to 0-5°C.

-

Addition of Nitrating Mixture : Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise, ensuring the internal temperature does not exceed 10°C.

-

Reaction : After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Carefully pour the reaction mixture onto crushed ice. The product, 6-bromo-4-nitro-1H-indazole, will precipitate out of the solution.

-

Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral, then dry under a vacuum.

Step 2: Reduction of 6-Bromo-4-nitro-1H-indazole to 6-Bromo-1H-indazol-4-amine

-

Reaction Setup : In a round-bottom flask, suspend the 6-bromo-4-nitro-1H-indazole (2.42 g, 10 mmol) and tin(II) chloride dihydrate (11.28 g, 50 mmol) in ethanol (50 mL).

-

Acidification : Add concentrated hydrochloric acid (20 mL) and stir the mixture at room temperature.

-

Heating : Heat the reaction mixture to 60-70°C for 2-3 hours. Monitor the consumption of the starting material by TLC.

-

Neutralization : Cool the mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8).

-

Extraction : Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-1H-indazol-4-amine. Further purification may be achieved by column chromatography or recrystallization if necessary.

Safety and Handling

Based on data for the isomeric compound 4-Bromo-6-chloro-1H-indazole, the following hazard statements may apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in an inert atmosphere at 2-8°C for long-term stability.[5] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 885518-99-0 [m.chemicalbook.com]

- 3. This compound | C7H4BrClN2 | CID 24728098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnrjournal.com [pnrjournal.com]

- 10. benchchem.com [benchchem.com]

- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Overview of 6-Bromo-4-chloro-1H-indazole for Advanced Research

This technical guide provides an in-depth look at the physicochemical properties of 6-Bromo-4-chloro-1H-indazole, a halogenated indazole derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines the compound's core molecular attributes and provides a conceptual framework for its application in scientific research.

Molecular and Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, including stoichiometric calculations and analytical characterization.

| Property | Value |

| Molecular Formula | C₇H₄BrClN₂[1][2][3] |

| Molecular Weight | 231.48 g/mol [1][2][4][5] |

| CAS Number | 885518-99-0[1][3] |

Experimental Protocols: A Conceptual Framework

While specific experimental protocols are highly dependent on the research context, the utilization of this compound as a building block in organic synthesis typically follows a general workflow. The distinct reactivity of the bromine and chlorine substituents allows for selective, stepwise functionalization, commonly through metal-catalyzed cross-coupling reactions.

A typical protocol would involve:

-

Solubilization: Dissolving the this compound substrate in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst and Ligand Addition: Introduction of a palladium or copper catalyst and a suitable ligand to facilitate the cross-coupling reaction.

-

Reagent Addition: Slow addition of the coupling partner (e.g., a boronic acid for Suzuki coupling or an amine for Buchwald-Hartwig amination).

-

Reaction Monitoring: Tracking the progress of the reaction using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Quenching the reaction, followed by extraction and purification of the desired product, often using column chromatography.

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of this compound, highlighting the constituent atoms that contribute to its molecular weight.

This guide serves as a foundational resource for the scientific community, providing critical data and a conceptual workflow for the application of this compound in research and development.

References

A Technical Overview of 6-Bromo-4-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical summary of the chemical compound 6-Bromo-4-chloro-1H-indazole, including its nomenclature, physicochemical properties, and available technical data. This information is intended to support research and development activities in medicinal chemistry and materials science.

Chemical Identity

The nomenclature of a chemical compound is critical for its unambiguous identification in literature, patents, and chemical databases.

IUPAC Name: The internationally recognized systematic name for this compound is This compound [1].

Synonyms: This compound is also known by several other names and identifiers in various chemical catalogs and databases. A comprehensive list of synonyms is provided in the table below.

| Synonym | Source/Identifier |

| 6-BROMO-4-CHLOROINDAZOLE | Depositor-Supplied[1] |

| 1H-Indazole, 6-bromo-4-chloro- | Depositor-Supplied[1] |

| 6-BroMo-4-chloro-1H-indazol | ChemScene[2] |

| MFCD07781350 | Depositor-Supplied[1] |

| SCHEMBL16618130 | Depositor-Supplied[1] |

| DTXSID40646163 | Depositor-Supplied[1] |

| AKOS015898370 | Depositor-Supplied[1] |

| CS-W005979 | Depositor-Supplied[1] |

| FB15379 | Depositor-Supplied[1] |

| PB22070 | Depositor-Supplied[1] |

| DS-17431 | Depositor-Supplied[1] |

| SY024741 | Depositor-Supplied[1] |

| F218421 | Depositor-Supplied[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following table. These properties are primarily computed values and are useful for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClN₂ | ChemScene[2] |

| Molecular Weight | 231.48 g/mol | ChemScene[2] |

| CAS Number | 885518-99-0 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | ChemScene[2] |

| LogP (octanol-water partition coefficient) | 2.9788 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 1 | ChemScene[2] |

| Rotatable Bonds | 0 | ChemScene[2] |

Experimental Protocols

For illustrative purposes, a general synthetic workflow for a related bromo-indazole derivative is presented below. This should not be taken as a validated protocol for the synthesis of this compound but rather as an example of the chemical transformations that could be involved.

The synthesis of substituted indazoles often involves a multi-step process that may include cyclization, nitration, and reduction reactions[3].

Note: This diagram illustrates a potential synthetic route for a related compound and is not a confirmed protocol for this compound.

Spectroscopic and Spectrometric Analysis

The structural elucidation of this compound would typically involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

NMR Spectroscopy: ¹H and ¹³C NMR would be used to determine the carbon-hydrogen framework of the molecule.

-

IR Spectroscopy: This technique would be employed to identify the functional groups present.

-

Mass Spectrometry: MS would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

While general protocols for these analytical techniques are standard, specific experimental data such as chemical shifts, coupling constants, and characteristic absorption frequencies for this compound are not available in the consulted search results. Researchers would need to acquire this data upon obtaining a sample of the compound.

References

An In-depth Technical Guide on the NMR Spectral Data of Halogenated Indazoles: Focus on 6-Bromo-4-chloro-1H-indazole and its Isomer

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the available Nuclear Magnetic Resonance (NMR) spectral data for halogenated indazoles, with a specific focus on the challenges in obtaining data for 6-bromo-4-chloro-1H-indazole and the available data for its positional isomer, 4-bromo-6-chloro-1H-indazole. This document is intended to be a valuable resource for researchers in medicinal chemistry and drug development, offering a transparent summary of available data, detailed experimental protocols, and logical workflows to guide further research.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. As with many substituted indazoles, it serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The precise structural elucidation of such compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. However, a comprehensive search of publicly available scientific literature and spectral databases reveals a notable absence of experimentally determined ¹H and ¹³C NMR data for this compound.

In contrast, some experimental ¹H NMR data has been reported for its positional isomer, 4-bromo-6-chloro-1H-indazole. This guide presents this data with a clear distinction between the two isomers and provides generalized experimental protocols for the acquisition of NMR data for this class of compounds.

Comparative Structural Analysis

The key difference between this compound and 4-bromo-6-chloro-1H-indazole lies in the positions of the bromine and chlorine substituents on the benzene ring of the indazole core. This seemingly minor change can have a significant impact on the chemical environment of the protons and carbon atoms, leading to distinct NMR spectra.

Caption: A comparison of the chemical structures of the two isomers.

NMR Spectral Data

This compound

As of the latest literature review, no experimentally verified ¹H or ¹³C NMR spectral data for this compound has been published. Researchers investigating this specific compound will need to perform their own spectral analysis for structural confirmation.

4-Bromo-6-chloro-1H-indazole (Isomer)

The following table summarizes the reported ¹H NMR spectral data for the positional isomer, 4-bromo-6-chloro-1H-indazole.

Table 1: ¹H NMR Spectral Data for 4-Bromo-6-chloro-1H-indazole

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~8.1 | Singlet |

| H-5 | ~7.6 | Doublet |

| H-7 | ~7.5 | Doublet |

| N-H | Variable (broad) | Singlet |

Note: This data is based on available information and may vary depending on the specific experimental conditions, such as solvent and spectrometer frequency.

¹³C NMR Data:

No experimental ¹³C NMR data for 4-bromo-6-chloro-1H-indazole is readily available in the public domain.

Experimental Protocols for NMR Data Acquisition

The following provides a detailed, generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for halogenated indazole compounds.

Sample Preparation

-

Sample Purity: Ensure the sample of the halogenated indazole is of high purity. Impurities can complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for indazole derivatives include Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the N-H proton.

-

Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

NMR Spectrometer Setup

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for obtaining well-resolved spectra.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming of the magnetic field to achieve optimal homogeneity and minimize peak broadening.

¹H NMR Data Acquisition

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton resonances (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Data Acquisition

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with singlets for each carbon atom.

-

Spectral Width: Set a spectral width appropriate for carbon resonances (e.g., 0-160 ppm).

-

Number of Scans: A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The number of scans can range from several hundred to several thousand depending on the sample concentration.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

The following diagram illustrates a typical workflow for NMR analysis.

Caption: A generalized workflow for NMR spectral analysis.

Conclusion

While experimental ¹H and ¹³C NMR spectral data for this compound remain elusive in the current body of scientific literature, this guide provides the available data for its close isomer, 4-bromo-6-chloro-1H-indazole, and a robust set of protocols for researchers to obtain the necessary data for the target compound. The distinct substitution pattern of this compound necessitates its own empirical spectral characterization to confirm its structure and to provide a reference for future research and development endeavors. It is recommended that any future work on this compound includes a thorough NMR analysis and the publication of this data to enrich the collective knowledge base.

Solubility of 6-Bromo-4-chloro-1H-indazole in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Bromo-4-chloro-1H-indazole

This compound is a substituted indazole, a class of bicyclic heterocyclic aromatic organic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active molecules. The solubility of this compound is a critical physicochemical parameter that influences its handling, formulation, and bioavailability in preclinical and clinical studies.

Qualitative Solubility Profile

Based on the general solubility trends of indazole derivatives, this compound is anticipated to exhibit good solubility in polar aprotic solvents and alcohols. Indazole derivatives are generally known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[1] The presence of the halogen substituents (bromo and chloro) may influence its solubility profile compared to the parent indazole.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Likely Soluble |

| Alcohols | Methanol, Ethanol, Isopropanol | Likely Soluble |

| Halogenated | Dichloromethane, Chloroform | Moderately Soluble to Soluble |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Sparingly Soluble to Moderately Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Insoluble |

Note: This table is based on general trends for structurally similar compounds and should be confirmed by experimental determination.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents has not been reported. To facilitate research and development, this guide provides detailed protocols for determining both the thermodynamic and kinetic solubility of the compound.

Experimental Protocols for Solubility Determination

The following are established methodologies for the accurate determination of the solubility of organic compounds.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[2]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mmol/L.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous or organic medium.[3][4][5][6][7]

Principle: A concentrated stock solution of the compound in DMSO is rapidly diluted into the target solvent. The concentration of the compound that remains in solution after a defined incubation period is measured.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Dilution: In a microplate format, add a small volume of the DMSO stock solution to a larger volume of the desired organic solvent.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) with gentle shaking for a defined period (e.g., 2 hours).

-

Analysis: Determine the concentration of the dissolved compound. This can be done by various methods:

-

Direct UV/Vis Spectroscopy: Measure the absorbance of the solution at the compound's λmax.

-

Nephelometry: Measure the light scattering caused by any precipitated compound.

-

HPLC or LC-MS: After filtering the solution to remove any precipitate, quantify the concentration of the compound in the filtrate.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]

Crystal Structure of 6-Bromo-4-chloro-1H-indazole: Awaiting Experimental Elucidation

Despite its significance as a heterocyclic building block in medicinal chemistry, a detailed experimental crystal structure of 6-Bromo-4-chloro-1H-indazole, including quantitative data such as unit cell dimensions, bond lengths, and bond angles, is not publicly available in crystallographic databases as of late 2025. Consequently, a comprehensive technical guide on its specific crystal structure cannot be compiled.

This absence of data in repositories like the Cambridge Crystallographic Data Centre (CCDC) and other open-access crystallographic databases indicates that the single crystal X-ray diffraction analysis required to determine its three-dimensional atomic arrangement has likely not been performed or its results have not been published. For the closely related isomer, 4-Bromo-6-chloro-1H-indazole, it has also been noted that a specific crystal structure is not publicly available.

While the precise crystal structure remains undetermined, this guide provides a general overview of the experimental protocols typically employed for such a determination and the expected structural features of this class of compounds.

General Physicochemical Properties

A summary of the computed and known properties of this compound is presented below.

| Property | Value | Source |

| Chemical Formula | C₇H₄BrClN₂ | PubChem[1] |

| Molecular Weight | 231.48 g/mol | PubChem[1] |

| CAS Number | 885518-99-0 | ChemScene[2] |

| Appearance | Off-white to yellow solid (predicted for isomer) | Benchchem[3] |

| Melting Point | 219-221°C (predicted for isomer) | Benchchem[3] |

| LogP | 2.9788 | ChemScene[2] |

Hypothetical Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of a compound like this compound would typically follow the well-established methodology of single-crystal X-ray diffraction. The general workflow is outlined below.

Caption: A generalized workflow for determining a molecular crystal structure.

Detailed Experimental Protocols (Generalized)

The following sections detail the standard procedures that would be anticipated in a study to determine the crystal structure of this compound.

Synthesis and Purification

The first step involves the synthesis of this compound. While various synthetic routes for indazole derivatives exist, a common approach involves the cyclization of appropriately substituted anilines. Following synthesis, the compound must be purified to a high degree, typically greater than 98%, to facilitate the growth of high-quality single crystals. Purification methods often include recrystallization or column chromatography.

Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step. Common techniques include:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.

X-ray Diffraction Data Collection

A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. These are then used in computational programs to solve the "phase problem" and generate an initial electron density map of the unit cell. From this map, an initial model of the molecular structure can be built. This model is then refined against the experimental data using least-squares methods, which adjust atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

Anticipated Structural Features and Signaling Pathways

Indazole derivatives are known to be "privileged structures" in medicinal chemistry, frequently appearing in compounds designed to interact with various biological targets. For instance, derivatives of 3-aminoindazoles are found in potent tyrosine kinase receptor inhibitors used to suppress tumor growth and in capsid inhibitors for the treatment of HIV-1.

Should the crystal structure of this compound be determined, it would provide invaluable information on:

-

Molecular Geometry: Precise bond lengths and angles, confirming the planarity of the indazole ring system.

-

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing hydrogen bonding patterns (e.g., N-H···N interactions) and potential π–π stacking, which are crucial for understanding its physical properties and for rational drug design.

-

Tautomeric Form: Unambiguous identification of the dominant tautomer (proton on N1 vs. N2) in the solid state.

The halogen substituents (bromine and chlorine) on the indazole scaffold provide sites for further chemical modification through cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for drug discovery programs.

Caption: A simplified logical flow of using a core scaffold in drug discovery.

References

Spectroscopic and Physicochemical Characterization of 6-Bromo-4-chloro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloro-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of complex pharmaceutical agents. Its disubstituted pattern on the indazole scaffold allows for precise chemical modifications, making it a valuable precursor in drug discovery programs. A thorough understanding of its spectroscopic and physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the analytical characterization of this compound, including its key physical properties and a detailed summary of its spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for these analytical techniques are also presented to facilitate reproducible and accurate characterization.

Physicochemical Properties

This compound (CAS Number: 885518-99-0) is an organic compound with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol .[1][2] It typically appears as an off-white to yellow solid.[3] The distinct bromine and chlorine substituents on the indazole ring system provide opportunities for selective chemical reactions, such as metal-catalyzed cross-coupling, which is a key strategy in the synthesis of novel drug candidates.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 885518-99-0 | [1] |

| Molecular Formula | C₇H₄BrClN₂ | [1] |

| Molecular Weight | 231.48 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | [3] |

| Predicted Boiling Point | 364.1 ± 22.0 °C | [3] |

| Predicted Melting Point | 219-221 °C | [3] |

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of several spectroscopic techniques. The following sections summarize the expected and reported data for ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. Based on data for the regioisomer 4-Bromo-6-chloro-1H-indazole, the proton at position 3 (H-3) of the pyrazole ring typically appears as a singlet.[3] The protons on the benzene ring (H-5 and H-7) would likely appear as doublets due to ortho-coupling. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.[3]

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃ at 400 MHz)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~8.1 | Singlet | N/A |

| H-5 | ~7.5 | Doublet | ~1-2 |

| H-7 | ~7.3 | Doublet | ~1-2 |

| N-H | Variable | Broad Singlet | N/A |

Note: The predicted values are based on the analysis of structurally similar indazole compounds.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a larger sample amount and more scans are typically required for ¹³C NMR compared to ¹H NMR.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~134 |

| C-3a | ~122 |

| C-4 | ~120 (bearing Cl) |

| C-5 | ~128 |

| C-6 | ~115 (bearing Br) |

| C-7 | ~112 |

| C-7a | ~141 |

Note: The ¹³C NMR data is predicted based on the analysis of structurally similar indazole compounds.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 229/231/233 | [M]⁺ | Molecular ion peak with a characteristic isotopic pattern for one bromine and one chlorine atom. |

| 230/232/234 | [M+H]⁺ | Protonated molecular ion peak. |

Note: This MS data is predicted based on the isotopic abundances of bromine and chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching, as well as aromatic C=C and C=N stretching vibrations.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~3400 | Medium, Broad | N-H stretch |

| 1620-1580 | Medium-Weak | C=C aromatic ring stretch |

| 1500-1450 | Strong | C=N aromatic ring stretch |

| 1100-1000 | Strong | C-N stretch |

| 850-750 | Strong | C-H out-of-plane bend |

| 700-600 | Medium | C-Br stretch |

| 800-600 | Medium | C-Cl stretch |

Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule and data for 6-bromo-1H-indazole.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π→π* transitions within the indazole ring system. The presence of halogen substituents is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.[3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).[4]

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.[4]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.[4]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. For ¹³C NMR, a greater number of scans will be necessary.[4]

-

Mass Spectrometry

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

Infuse the sample solution into the ionization source.

-

Acquire the mass spectrum over a suitable mass range.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]

-

UV-Vis Spectroscopy

-

Objective: To study the electronic transitions within the molecule.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

-

Data Acquisition:

-

Record the absorbance spectrum over a range of approximately 200-800 nm.

-

Visualization of Analytical Workflow

The general workflow for the comprehensive spectroscopic analysis of this compound is illustrated below.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and physicochemical properties of this compound. The tabulated data, based on a combination of reported values for similar structures and predictive analysis, serves as a valuable reference for researchers. The detailed experimental protocols offer a standardized approach to the analytical characterization of this important heterocyclic compound, ensuring data quality and reproducibility in drug discovery and development endeavors. The unique substitution pattern of this compound makes it a key intermediate, and a thorough spectroscopic characterization is essential for its application in the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Discovery of 6-Bromo-4-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 6-Bromo-4-chloro-1H-indazole. This halogenated indazole derivative serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. This document details a plausible synthetic pathway, experimental protocols, and key characterization data. Furthermore, it explores the broader context of the discovery of substituted indazoles and their significance in drug development.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The indazole scaffold is considered a "privileged structure," as it is a common feature in numerous biologically active molecules. The versatility of the indazole ring system allows for substitutions at various positions, leading to a wide array of derivatives with activities including anti-cancer, anti-inflammatory, and antimicrobial properties.

The subject of this guide, this compound, is a di-halogenated indazole that offers multiple reaction sites for further chemical modifications. The presence of both bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions, making it an important intermediate in the synthesis of complex molecular architectures for drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide essential information for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClN₂ | PubChem[1] |

| Molecular Weight | 231.48 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 885518-99-0 | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)Cl)Br | PubChem[1] |

| InChI | InChI=1S/C7H4BrClN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | PubChem[1] |

| InChIKey | MOYPLQILACEGCD-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | ChemScene[2] |

| Topological Polar Surface Area | 28.7 Ų | PubChem[1] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the diazotization and subsequent intramolecular cyclization of a substituted aniline precursor, specifically 3-chloro-5-bromo-2-methylaniline. This method is analogous to established procedures for the synthesis of other substituted indazoles.

Proposed Synthetic Pathway

The overall synthetic transformation is depicted in the following scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of substituted indazoles.

Step 1: Diazotization of 3-chloro-5-bromo-2-methylaniline

-

To a stirred solution of 3-chloro-5-bromo-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise.

-

The temperature of the reaction mixture is maintained below 5 °C throughout the addition.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

-

The cold solution of the diazonium salt is then slowly heated to 60-70 °C and maintained at this temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

Step 3: Work-up and Purification

-

The cooled reaction mixture is neutralized with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until a pH of 7-8 is reached.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.

-

The crude product is then dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford pure this compound.

Characterization Data

| Analysis | Expected Results |

| ¹H NMR | Aromatic protons and the N-H proton signal. The chemical shifts and coupling constants will be characteristic of the substitution pattern. |

| ¹³C NMR | Signals corresponding to the seven carbon atoms of the indazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the calculated molecular weight (231.48 g/mol ), with a characteristic isotopic pattern for one bromine and one chlorine atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=C and C=N stretching of the aromatic and pyrazole rings. |

Discovery and Biological Relevance

While the specific "discovery" of this compound is not prominently documented, its importance lies in the broader context of the discovery and development of indazole-based therapeutic agents. The indazole nucleus is a key component in a number of approved drugs and clinical candidates, particularly in the field of oncology.

Substituted indazoles have been found to act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases. The functionalization of the indazole core, as is possible with this compound, allows for the fine-tuning of the molecule's interaction with the target protein, thereby enhancing its potency and selectivity.

Signaling Pathway Context

The following diagram illustrates a simplified kinase signaling pathway that is often targeted by indazole-based inhibitors.

Caption: Simplified kinase signaling pathway targeted by indazole inhibitors.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is outlined in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound is a strategically important synthetic intermediate for the development of novel therapeutic agents. This technical guide has provided a plausible and detailed pathway for its synthesis, based on established chemical principles. The physicochemical properties and the broader context of the biological significance of substituted indazoles underscore the value of this compound in modern drug discovery. The provided experimental protocols and workflows are intended to serve as a valuable resource for researchers in the field, facilitating the synthesis and further exploration of this versatile chemical entity. Further research into the specific biological activities of derivatives of this compound is warranted and holds the potential for the discovery of new and effective medicines.

References

The Selective Reactivity of Halogens on 6-Bromo-4-chloro-1H-indazole: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

The dihalogenated indazole, 6-Bromo-4-chloro-1H-indazole, presents a versatile scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of two distinct halogen atoms—a bromine at the 6-position and a chlorine at the 4-position—offers a platform for selective functionalization, enabling the synthesis of diverse and complex molecular architectures. This technical guide provides a comprehensive analysis of the comparative reactivity of the bromine and chlorine substituents in key organic transformations, detailed experimental protocols for these reactions, and relevant spectroscopic data for the parent molecule.

Spectroscopic and Physicochemical Properties

The structural integrity and purity of this compound are paramount for its successful application in synthesis. The following data provides key physicochemical and spectroscopic parameters for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 885518-99-0 | [1][2] |

| Molecular Formula | C₇H₄BrClN₂ | [1][2] |

| Molecular Weight | 231.48 g/mol | [1][3] |

| Appearance | Off-white to yellow solid | [4] |

| Melting Point | 219-221 °C | [4] |

| Boiling Point (Predicted) | 364.1 ± 22.0 °C | [4] |

Table 2: Spectroscopic Data for Halogenated Indazoles

| Spectroscopy | Data for 6-Bromo-1H-indazole (for reference) | Predicted Data for this compound |

| ¹H NMR (DMSO-d₆) | δ 13.3 (s, 1H, NH), 8.1 (s, 1H, H3), 7.8 (s, 1H, H7), 7.6 (d, 1H, H5), 7.3 (d, 1H, H4) | Signals expected in the aromatic region, with splitting patterns influenced by the chloro and bromo substituents. |

| ¹³C NMR | Not available in search results | Chemical shifts for aromatic carbons typically range from 110-150 ppm. Quaternary carbons bonded to halogens will show distinct shifts. |

| Mass Spectrometry (m/z) | [M+H]⁺: 197/199 (1:1 ratio for Br isotopes) | Expected [M+H]⁺ peaks at 231/233/235 reflecting the isotopic distribution of both Br (≈1:1) and Cl (≈3:1). |

| Infrared (cm⁻¹) | ~3100 (N-H stretch), 1620-1580 (C=C stretch), 700-600 (C-Br stretch)[5] | Similar characteristic peaks are expected, with an additional C-Cl stretching frequency. |

Comparative Reactivity of Bromine and Chlorine

In dihalogenated aromatic systems, the relative reactivity of different halogens is a crucial factor for achieving regioselective functionalization. In the case of this compound, the bromine atom at the C-6 position is generally more reactive than the chlorine atom at the C-4 position in palladium-catalyzed cross-coupling reactions. This preferential reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the oxidative addition of palladium to the C-Br bond more favorable.

This inherent reactivity difference allows for a sequential functionalization strategy, where the more reactive C-6 position can be modified first, followed by a subsequent reaction at the less reactive C-4 position under more forcing conditions if desired.

Key Synthetic Transformations

The presence of two addressable halogen atoms makes this compound a valuable precursor for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. On the this compound scaffold, this reaction is expected to proceed selectively at the C-6 position.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Indazoles

| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High | [6] |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [7] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, dimethoxyethane, or toluene) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a route to alkynyl-substituted indazoles. Similar to the Suzuki-Miyaura coupling, this reaction is expected to occur preferentially at the C-6 bromo position.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a reaction vessel, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Evacuate and backfill the vessel with an inert gas.

-

Add a suitable solvent (e.g., THF, DMF, or triethylamine) and a base (e.g., triethylamine or diisopropylamine).

-

Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography.

Figure 2: Key components of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines. Again, the C-6 position is the more probable site of reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In an oven-dried reaction tube, combine this compound (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv.).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous solvent (e.g., 1,4-dioxane or toluene) and the amine (1.2 equiv.) via syringe.

-

Seal the tube and heat the reaction mixture (e.g., to 100-120 °C) with stirring.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and dilute with a suitable organic solvent.

-

Filter the mixture through a pad of celite and concentrate the filtrate.

-

Purify the residue by silica gel column chromatography.

Figure 3: Components for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are highly efficient, nucleophilic aromatic substitution (SNAr) offers an alternative pathway for functionalization. In SNAr reactions, the reactivity of the leaving group is also a key factor, with bromide generally being a better leaving group than chloride. The electron-withdrawing nature of the indazole ring system can facilitate SNAr reactions, particularly with strong nucleophiles. The regioselectivity of SNAr on this scaffold would depend on the specific reaction conditions and the nature of the nucleophile.

Applications in Drug Discovery

The 6-bromo-1H-indazole scaffold is a key component in the development of various kinase inhibitors.[8] The ability to selectively functionalize the C-6 position allows for the exploration of the solvent-exposed region of the ATP-binding pocket of kinases, which can be crucial for achieving selectivity and potency.[8] For instance, derivatives of 6-bromo-1H-indazole have been investigated as inhibitors of Polo-like kinase 4 (PLK4) and VEGFR, both of which are important targets in cancer therapy.[8][9]

Figure 4: Workflow for kinase inhibitor discovery from the indazole scaffold.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. The differential reactivity of the bromine and chlorine substituents provides a handle for regioselective functionalization, with the C-6 bromine being the more reactive site in palladium-catalyzed cross-coupling reactions. This allows for a modular and strategic approach to the synthesis of novel indazole derivatives with potential applications in drug discovery, particularly in the development of targeted kinase inhibitors. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the synthetic utility of this important scaffold.

References

- 1. This compound | C7H4BrClN2 | CID 24728098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN104130191A - Indazole compound and preparation method thereof - Google Patents [patents.google.com]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 6-Bromo-4-chloro-1H-indazole for Researchers

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 6-Bromo-4-chloro-1H-indazole. It covers its chemical properties, commercial availability, and key experimental applications, with a focus on its role as a building block in the synthesis of biologically active molecules.

Chemical Properties and Identifiers

This compound is a halogenated indazole derivative. Indazoles are a significant class of nitrogen-containing heterocyclic compounds that are foundational in the development of various therapeutic agents.[1][2] The unique substitution pattern of this molecule, featuring both bromine and chlorine atoms, makes it a versatile intermediate for further chemical modifications in drug discovery processes.

| Property | Value | Source |

| CAS Number | 885518-99-0 | [3][4][5] |

| Molecular Formula | C₇H₄BrClN₂ | [3][4][5] |

| Molecular Weight | 231.48 g/mol | [4][5] |

| IUPAC Name | This compound | [5] |

| SMILES | C1=C(C=C(C2=C1NN=C2)Cl)Br | [4][5] |

| InChIKey | MOYPLQILACEGCD-UHFFFAOYSA-N | [5] |

Commercial Suppliers and Pricing

This compound is available from several commercial suppliers, catering to both research and bulk quantity needs. Pricing is often not listed publicly and requires a formal quote. The purity of the commercially available compound is typically high, suitable for most research and development applications.

| Supplier | CAS Number | Purity | Pricing Information |

| American Elements | 885518-99-0 | High and ultra-high purity forms available | Price on request |

| ChemScene | 885518-99-0 | ≥96% | Price on request; HazMat fees may apply |

| BLD Pharm | 885518-99-0 | - | Price on request |

| Sigma-Aldrich | 885519-03-9 (Isomer) | 98% | Sign in for organizational pricing |

| Advanced ChemBlocks | 885519-03-9 (Isomer) | - | Price on request |

| Oakwood Chemical | 885519-03-9 (Isomer) | - | Price on request |

Note: Some suppliers list the isomer 4-Bromo-6-chloro-1H-indazole (CAS 885519-03-9). Researchers should verify the specific isomer required for their application.

Applications in Research and Drug Discovery

Indazole derivatives are crucial scaffolds in medicinal chemistry, known for a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] Specifically, they are recognized as key intermediates in the synthesis of kinase inhibitors, which are vital in cancer therapy and cellular signaling research.[6][7] The halogenated nature of this compound allows for diverse chemical reactions, such as cross-coupling, to build more complex and potent bioactive molecules.

Conceptual Role as a Kinase Inhibitor

Many indazole-based compounds function as ATP-competitive kinase inhibitors. They occupy the ATP-binding pocket of a target kinase, preventing the phosphorylation of substrate proteins and thereby interrupting a signaling cascade that may be driving disease progression, such as tumor growth.

Caption: Conceptual diagram of an indazole derivative inhibiting a kinase signaling pathway.

Synthesis and Analysis Protocols

Workflow for Multi-Step Indazole Synthesis

The synthesis of functionalized indazoles often involves a multi-step process, typically starting from a substituted aniline or benzaldehyde. A common route includes cyclization to form the indazole ring, followed by functional group manipulations like nitration and reduction to install desired substituents.

Caption: General experimental workflow for the synthesis of a 6-bromo-indazole derivative.

Experimental Protocol 1: Synthesis of 6-Bromo-1H-indazol-4-amine

This three-step protocol outlines the synthesis of a key indazole intermediate, demonstrating common reactions used in this chemical family.[8]

Step 1: Cyclization to form 6-Bromo-1H-indazole

-

Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) with hydrazine hydrate (30 mL).

-

Heating: Stir the reaction mixture vigorously at 125°C for 3 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove excess hydrazine hydrate and yield the crude product, 6-bromo-1H-indazole.

Step 2: Nitration of 6-Bromo-1H-indazole

-

Dissolution: In a flask placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to 10 mL of concentrated sulfuric acid, stirring until fully dissolved.

-

Cooling: Cool the mixture to between 0-5°C.

-

Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise. It is critical to maintain the internal temperature below 10°C during this addition.

-